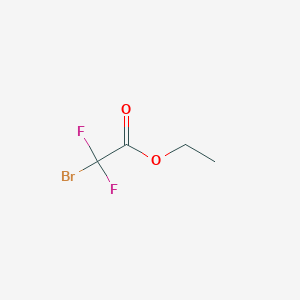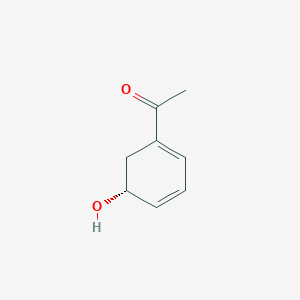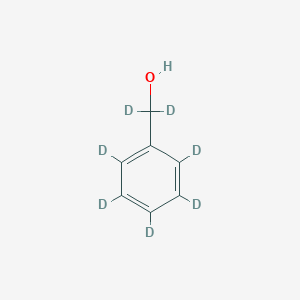
4-羧基-9-吖啶酮
描述
吖啶酮-4-羧酸是吖啶的衍生物,吖啶以其广泛的生物活性而闻名。该化合物以羧基连接到吖啶环的第四位为特征。
科学研究应用
吖啶酮-4-羧酸在科学研究中具有广泛的应用:
5. 作用机理
吖啶酮-4-羧酸的作用机理主要涉及其嵌入 DNA 的能力。这种嵌入会破坏 DNA 的复制和转录过程,使其成为有效的 RNA 复制抑制剂 。该化合物还抑制拓扑异构酶和端粒酶,这些酶对 DNA 复制和细胞分裂至关重要 .
类似化合物:
吖啶酮-10-基乙酸: 以其抗病毒特性而闻名.
N-(2-(二甲氨基)乙基)吖啶-4-甲酰胺 (DACA): 表现出抗肿瘤活性.
三唑并吖啶酮 (C-1305): 另一种具有显著抗癌特性的衍生物.
独特性: 吖啶酮-4-羧酸因其抑制 RNA 复制的特殊能力而脱颖而出,使其成为抗病毒研究中的一种有价值的化合物 。其独特的平面环结构允许有效地嵌入 DNA,这是其作用机制的关键特征 .
总之,吖啶酮-4-羧酸是一种多功能化合物,在各种科学和工业应用中具有巨大的潜力。其独特的化学性质和生物活性使其成为药物化学和其他领域中值得研究的对象。
作用机制
准备方法
合成路线和反应条件: 吖啶酮-4-羧酸可以通过多种方法合成。一种常见的方法涉及邻氨基苯甲酸的环化,邻氨基苯甲酸是由2,4-二氯苯甲酸与各种邻氨基苯甲酸的乌尔曼缩合反应制备的 。另一种方法包括醌的自由基反应 .
工业生产方法: 吖啶酮-4-羧酸的工业生产通常涉及使用上述方法进行大规模合成。乌尔曼缩合反应因其效率和可扩展性而特别受欢迎 .
化学反应分析
反应类型: 吖啶酮-4-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以将吖啶酮-4-羧酸转化为相应的氨基衍生物.
取代: 亲核取代反应很常见,特别是在羧基上.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 锡和盐酸或雷尼镍上的氢通常用于还原反应.
相似化合物的比较
Acridone-10-yl acetic acid: Known for its antiviral properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits antitumor activity.
Triazoloacridone (C-1305): Another derivative with significant anticancer properties.
Uniqueness: Acridone-4-carboxylic acid stands out due to its specific ability to inhibit RNA replication, making it a valuable compound in antiviral research . Its unique planar ring structure allows for effective DNA intercalation, which is a key feature in its mechanism of action .
属性
IUPAC Name |
9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAOFZEDHPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393641 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-64-7 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
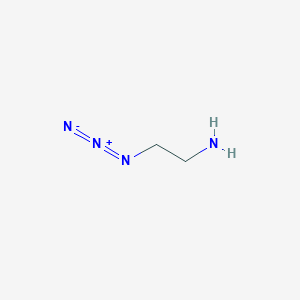
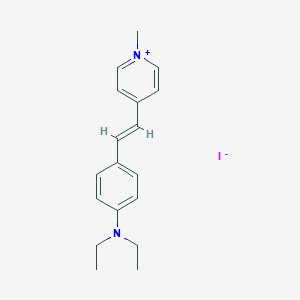






![2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one](/img/structure/B148814.png)
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

